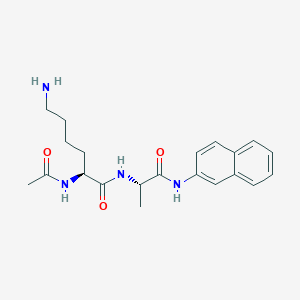
2,2-Dimethyl-3-(4-methylphenyl)propanal
概要
説明
2,2-Dimethyl-3-(4-methylphenyl)propanal is a chemical compound belonging to the class of aromatic aldehydes. It has the molecular formula C12H16O and a molecular weight of 176.25 g/mol. This compound is known for its applications in various fields, including perfumery and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-3-(4-methylphenyl)propanal can be synthesized through the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced using sodium borohydride (NaBH4) . Another method involves the reaction of styrene with isobutylene to form 3-(4-isobutyl-2-methylphenyl)propene, which is then oxidized to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of phase-transfer catalysts and optimized reaction conditions ensures higher yields and cost-effectiveness .
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-(4-methylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like NaBH4.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are used under controlled conditions.
Major Products
Oxidation: 2,2-Dimethyl-3-(4-methylphenyl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(4-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
2,2-Dimethyl-3-(4-methylphenyl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other aromatic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Widely used in the fragrance industry for its pleasant floral scent, reminiscent of lily of the valley.
作用機序
The mechanism of action of 2,2-Dimethyl-3-(4-methylphenyl)propanal involves its interaction with specific molecular targets and pathways. As an aromatic aldehyde, it can form Schiff bases with amines, which may play a role in its biological activities. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various metabolic pathways .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3-(3-methylphenyl)propanal: Similar structure but with a different position of the methyl group on the aromatic ring.
3-(4-Isobutyl-2-methylphenyl)propanal: Another aromatic aldehyde with a different substituent on the aromatic ring.
Uniqueness
2,2-Dimethyl-3-(4-methylphenyl)propanal is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its pleasant floral scent makes it particularly valuable in the fragrance industry .
特性
IUPAC Name |
2,2-dimethyl-3-(4-methylphenyl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10-4-6-11(7-5-10)8-12(2,3)9-13/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRPADKPMPDOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305521 | |
| Record name | α,α,4-Trimethylbenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22490-57-9 | |
| Record name | α,α,4-Trimethylbenzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22490-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α,4-Trimethylbenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3433304.png)







